molecular formula C12H10N2O B11901215 3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde CAS No. 1346686-63-2

3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde

Cat. No.: B11901215
CAS No.: 1346686-63-2
M. Wt: 198.22 g/mol
InChI Key: GQQGFKLMHBUXCM-UHFFFAOYSA-N
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Description

3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde is a compound belonging to the bipyridine family, which consists of two pyridine rings connected by a single bond. This compound is characterized by the presence of a methyl group at the 3-position and an aldehyde group at the 5’-position of the bipyridine structure. Bipyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of bipyridine derivatives often involves large-scale coupling reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly affect the yield and purity of the final product. For example, nickel catalysts are often used for the homocoupling of pyridine derivatives, while palladium catalysts are preferred for cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde can undergo various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: 3-Methyl-[2,3’-bipyridine]-5’-carboxylic acid

    Reduction: 3-Methyl-[2,3’-bipyridine]-5’-methanol

    Substitution: Various halogenated or nitrated derivatives

Mechanism of Action

The mechanism of action of 3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde depends on its specific application. In coordination chemistry, it acts as a ligand that coordinates with metal ions to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations . In biological systems, bipyridine derivatives can interact with cellular targets, such as enzymes or DNA, leading to various biological effects .

Properties

CAS No.

1346686-63-2

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

5-(3-methylpyridin-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H10N2O/c1-9-3-2-4-14-12(9)11-5-10(8-15)6-13-7-11/h2-8H,1H3

InChI Key

GQQGFKLMHBUXCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=CN=CC(=C2)C=O

Origin of Product

United States

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